molecular formula C7H2ClF2N B1318729 4-Chloro-2,6-difluorobenzonitrile CAS No. 886500-41-0

4-Chloro-2,6-difluorobenzonitrile

Cat. No. B1318729
CAS RN: 886500-41-0
M. Wt: 173.55 g/mol
InChI Key: ABNYHMNNQYZWIM-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorobenzonitrile is a chemical compound with the molecular weight of 173.55 . It is a halogenated benzonitrile .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-2,6-difluorobenzonitrile . The InChI code is 1S/C7H2ClF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H .


Physical And Chemical Properties Analysis

4-Chloro-2,6-difluorobenzonitrile is a solid at room temperature . It has a molecular weight of 173.55 .

Scientific Research Applications

Synthesis of Polyarylene Ether Nitriles

4-Chloro-2,6-difluorobenzonitrile: is utilized in the synthesis of polyarylene ether nitriles . These polymers are known for their thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance materials used in aerospace and electronics .

Production of 2,6-Difluorobenzamide

This compound serves as a precursor in the biocatalytic production of 2,6-difluorobenzamide by recombinant Escherichia coli . The resulting amide is a key intermediate in the manufacture of pesticides, particularly insecticidal benzoylphenyl urea derivatives .

Proteomics Research

In proteomics, 4-Chloro-2,6-difluorobenzonitrile is employed as a biochemical tool. It aids in the study of protein structures and interactions, which is crucial for understanding biological processes and disease mechanisms .

Organic Synthesis

The compound is used in organic synthesis as a building block for various chemical reactions. Its halogenated and nitrile groups make it a versatile reagent for constructing complex organic molecules .

Material Science

Researchers in material science explore the use of 4-Chloro-2,6-difluorobenzonitrile for developing new materials with unique properties, such as enhanced durability or electrical conductivity .

Chemical Synthesis of Fluorinated Compounds

Due to its fluorinated structure, this chemical is pivotal in synthesizing fluorinated compounds, which are essential in pharmaceuticals and agrochemicals for their enhanced biological activity .

Development of Chitin Formation Inhibitors

The compound is instrumental in creating chitin formation inhibitors. These substances control the growth and development of insects by interfering with their chitin biosynthesis, a vital component of their exoskeleton .

Synthesis of Oxadiazindine Derivatives

4-Chloro-2,6-difluorobenzonitrile: is also used in the synthesis of oxadiazindine derivatives. These derivatives are applied as insecticides or fungicides, showcasing the compound’s role in developing new agricultural chemicals .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-chloro-2,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNYHMNNQYZWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590645
Record name 4-Chloro-2,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886500-41-0
Record name 4-Chloro-2,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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